molecular formula C14H20ClNO B1440456 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride CAS No. 1185302-08-2

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride

Cat. No. B1440456
M. Wt: 253.77 g/mol
InChI Key: LOKZDIJJIVCLDK-UHFFFAOYSA-N
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Description

The compound “3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride” is a complex organic molecule that contains an indene and pyrrolidine structure . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Pyrrolidine is a cyclic amine, and its derivatives are found in many natural alkaloids and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of indene and pyrrolidine . The indene portion of the molecule is a fused ring system, while the pyrrolidine is a five-membered ring containing nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indene and pyrrolidine structures . Indenes can undergo reactions typical of aromatic compounds, while pyrrolidines can participate in reactions typical of amines .

Scientific Research Applications

Pyrrolidines in Medicine and Industry

  • Application : Pyrrolidines, a category to which 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride belongs, are significant in medicine and industry. They are utilized in various medical treatments and in industrial applications such as dyes and agrochemicals. The study of pyrrolidine chemistry is vital for modern science.
  • Research Example : A research study focused on the synthesis of pyrrolidines in a [3+2] cycloaddition reaction demonstrates the diverse industrial and medicinal applications of these compounds (Żmigrodzka et al., 2022).

Analytical Studies and Method Development

  • Application : Pyrrolidines are also important in analytical chemistry for understanding primary and secondary pyrolysis products of various compounds. This is crucial for developing new methodologies in chemistry.
  • Research Example : A study using Pyrolysis/GC/MS to analyze pyrrolidine derivatives showcases the role of these compounds in advancing analytical techniques (Huyghues-Despointes et al., 1994).

Chemical Structure and Synthesis

  • Application : The unique chemical structure of pyrrolidines, including 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride, facilitates the synthesis of various heterocyclic compounds. This is pivotal for the discovery and development of new pharmaceuticals and chemicals.
  • Research Example : Studies focusing on the NMR, ESI mass spectral, and single crystal X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles] exemplify the importance of pyrrolidines in chemical synthesis and structural analysis (Laihia et al., 2006).

Role in Biological Activity and Drug Development

  • Application : Pyrrolidines are integral in the development of new medicinal molecules due to their biological activity. By modifying the pyrrolidine nucleus, researchers can synthesize novel compounds with potential therapeutic applications.
  • Research Example : The synthesis of derivatives by introducing various substituents into pyrrolidine-2-ones highlights the compound's role in drug development and its biological significance (Rubtsova et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications . This could include investigating its reactivity, stability, and possible biological activity .

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-2-12-4-5-14(8-13(12)3-1)16-10-11-6-7-15-9-11;/h4-5,8,11,15H,1-3,6-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKZDIJJIVCLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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